4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14789874
InChI: InChI=1S/C19H17BrN2O3/c20-16-6-5-14-7-9-22(17(14)11-16)10-8-18(23)21-12-13-1-3-15(4-2-13)19(24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H,24,25)
SMILES:
Molecular Formula: C19H17BrN2O3
Molecular Weight: 401.3 g/mol

4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

CAS No.:

Cat. No.: VC14789874

Molecular Formula: C19H17BrN2O3

Molecular Weight: 401.3 g/mol

* For research use only. Not for human or veterinary use.

4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid -

Specification

Molecular Formula C19H17BrN2O3
Molecular Weight 401.3 g/mol
IUPAC Name 4-[[3-(6-bromoindol-1-yl)propanoylamino]methyl]benzoic acid
Standard InChI InChI=1S/C19H17BrN2O3/c20-16-6-5-14-7-9-22(17(14)11-16)10-8-18(23)21-12-13-1-3-15(4-2-13)19(24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H,24,25)
Standard InChI Key GSPMNCQOWWPPKN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)Br

Introduction

4-({[3-(6-Bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a synthetic organic compound that features a combination of an indole moiety, a benzoic acid group, and a bromine atom. Its structural complexity and functional groups suggest potential applications in medicinal chemistry and biological research. This article provides an in-depth review of its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves:

  • Bromination of Indole: The indole nucleus is selectively brominated at the 6-position using brominating agents like N-bromosuccinimide (NBS).

  • Amide Formation: A propanoyl chloride derivative is reacted with the brominated indole to form the amide linkage.

  • Benzoic Acid Coupling: The amide intermediate is further coupled with a methylbenzoic acid derivative under controlled conditions to yield the final compound.

Each step requires careful optimization to ensure regioselectivity and minimize by-products.

Medicinal Chemistry

The structural features of this compound make it a candidate for:

  • Anticancer Research: The indole scaffold is known for interactions with cellular receptors and enzymes, potentially offering antiproliferative effects.

  • Anti-inflammatory Agents: Brominated derivatives have shown promise in modulating inflammatory pathways.

Molecular Docking Studies

Preliminary in silico studies could explore its binding affinity to enzymes such as kinases or proteases due to its functional groups.

Antimicrobial Activity

Similar compounds with halogenated indoles have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting this compound may exhibit similar properties.

Analytical Characterization

TechniqueKey Findings
NMR SpectroscopyConfirms the presence of aromatic protons, carboxylic acid group, and amide linkages.
Mass SpectrometryMolecular ion peak at m/z = 387 confirms molecular weight consistency.
IR SpectroscopyPeaks at ~1700 cm⁻¹ (C=O stretching), ~3200 cm⁻¹ (N-H stretching).

These techniques are crucial for verifying the purity and structure of the synthesized compound.

Toxicological Studies

Toxicity profiling is essential to determine its safety for therapeutic applications.

Experimental Validation

Biological assays such as antimicrobial tests or enzyme inhibition studies are required to confirm theoretical predictions.

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